Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose

説明

BenchChem offers high-quality Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose including the price, delivery time, and more detailed information at info@benchchem.com.

特性

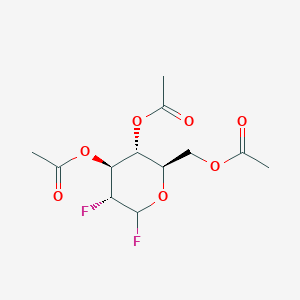

IUPAC Name |

[(2R,3R,4S,5R)-3,4-diacetyloxy-5,6-difluorooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2O7/c1-5(15)18-4-8-10(19-6(2)16)11(20-7(3)17)9(13)12(14)21-8/h8-12H,4H2,1-3H3/t8-,9-,10-,11-,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIWIFNLCSFOGJ-PRFVCTMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)F)F)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)F)F)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In-Depth Technical Guide: Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose

Mechanism-Based Glycosidase Inhibition and Applications in Carbohydrate Chemistry

Executive Summary

Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose () [3], systematically known as 3,4,6-tri-O-acetyl-2-deoxy-2-fluoro-D-glucopyranosyl fluoride , is a critical precursor in structural biology and enzymology. While the acetylated form provides chemical stability and organic solubility for storage, its deacetylated counterpart—2-deoxy-2-fluoro-D-glucosyl fluoride (2F-GlcF) —is a potent, mechanism-based inactivator of retaining β-glucosidases. Pioneered by [1], this class of compounds revolutionized the study of glycosidase mechanisms by allowing researchers to covalently trap and crystalize the transient glycosyl-enzyme intermediate.

Physicochemical Properties & Molecular Identity

The structural configurations and NMR spectra of these fluorinated carbohydrates were extensively characterized by [2]. The compound features two fluorine atoms: one at the anomeric C1 position (acting as a leaving group) and one at the C2 position (acting as an inductive destabilizer).

| Property | Value |

| Chemical Name | 3,4,6-tri-O-acetyl-2-deoxy-2-fluoro-D-glucopyranosyl fluoride |

| CAS Number | 86786-39-2 |

| Molecular Formula | C₁₂H₁₆F₂O₇ |

| Molecular Weight | 310.25 g/mol |

| Physical State | Solid (Crystalline) |

| Anomeric Configuration | Typically synthesized as a mixture of α and β anomers. |

| Primary Utility | Precursor to mechanism-based glycosidase inhibitors. |

Mechanistic Causality: The "Double Displacement" Trap

Retaining glycosidases operate via a double-displacement mechanism involving two oxocarbenium ion-like transition states and a covalent glycosyl-enzyme intermediate.

The genius of 2F-GlcF lies in the synergistic causality of its two fluorine substitutions:

-

The C2 Fluorine (Inductive Destabilization): Fluorine is highly electronegative. Its presence at the C2 position inductively withdraws electron density from the anomeric center, severely destabilizing the positively charged oxocarbenium ion-like transition states. This slows down both the glycosylation (intermediate formation) and deglycosylation (intermediate hydrolysis) steps.

-

The C1 Fluoride (Leaving Group Compensation): To trap the intermediate, the enzyme must first form it. The anomeric fluoride is an exceptionally good, small leaving group. Its departure compensates for the destabilizing effect of the C2 fluorine during the first step (glycosylation), allowing the covalent intermediate to form at a measurable rate ( kinact ).

-

The Trap: Once the covalent intermediate is formed, the second step (deglycosylation) requires water to attack the anomeric center. Because water is a much poorer nucleophile than the enzymatic catalytic residue, and there is no good leaving group to compensate for the C2-fluorine's inductive penalty, the hydrolysis rate ( kcat ) drops to near zero. The enzyme is covalently trapped.

Catalytic cycle of a retaining glycosidase trapped by 2-deoxy-2-fluoro-D-glucosyl fluoride.

Experimental Protocols

To utilize Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose in biological assays, it must first be globally deacetylated. Glycosidases require free hydroxyl groups at C3, C4, and C6 for active-site recognition and hydrogen bonding.

Protocol A: Zemplén Deacetylation

Purpose: To remove the O-acetyl protecting groups without hydrolyzing the sensitive anomeric C-F bond.

-

Dissolution: Dissolve 100 mg of 3,4,6-tri-O-acetyl-2-deoxy-2-fluoro-D-glucopyranosyl fluoride in 5 mL of anhydrous methanol under an inert argon atmosphere.

-

Catalysis: Add a catalytic amount of freshly prepared sodium methoxide (NaOMe) in methanol (final concentration ~0.05 M).

-

Reaction: Stir the mixture at room temperature for 1–2 hours. Monitor the reaction via TLC (Thin Layer Chromatography) using a mobile phase of EtOAc/MeOH (9:1) to confirm the disappearance of the starting material.

-

Neutralization: Neutralize the reaction mixture by adding Amberlite IR-120 (H⁺ form) cation exchange resin until the pH reaches 6.5–7.0.

-

Filtration & Recovery: Filter off the resin, wash with cold methanol, and concentrate the filtrate in vacuo. Lyophilize the residue to yield the active inhibitor: 2-deoxy-2-fluoro-D-glucosyl fluoride.

Protocol B: Enzyme Inactivation Kinetic Assay

Purpose: To determine the inactivation rate constant ( kinact ) and the inhibitor dissociation constant ( KI ).

-

Preparation: Prepare a stock solution of the target retaining β-glucosidase in an appropriate buffer (e.g., 50 mM sodium phosphate, pH 6.8).

-

Inhibitor Titration: Prepare 5–7 different concentrations of the deacetylated 2F-GlcF inhibitor, spanning from 0.1 × KI to 5 × KI (typically 0.1 mM to 10 mM, depending on the enzyme).

-

Incubation: Incubate the enzyme with the varying concentrations of the inhibitor at 37°C.

-

Aliquot Sampling: At regular time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), remove a 10 µL aliquot from the incubation mixture.

-

Residual Activity Measurement: Immediately dilute the aliquot into 990 µL of assay buffer containing a saturating concentration of a reporter substrate (e.g., 2 mM p-nitrophenyl β-D-glucopyranoside, pNP-Glc). Measure the absorbance at 400 nm continuously for 2 minutes to determine the initial velocity ( vi ).

-

Data Analysis: Plot the natural log of residual activity ( ln(vi/v0) ) versus time for each inhibitor concentration to find the pseudo-first-order rate constants ( kobs ). Fit the data to the equation kobs=(kinact×[I])/(KI+[I]) to extract kinact and KI .

Workflow for the preparation and kinetic evaluation of 2F-GlcF.

Quantitative Data: Representative Kinetic Parameters

The efficacy of 2F-GlcF varies depending on the specific architecture of the target enzyme's active site. Below is a summary of typical kinetic parameters observed for representative retaining glycosidases when treated with the deacetylated inhibitor [1].

| Enzyme Source | Enzyme Type | KI (mM) | kinact (min⁻¹) | Half-life of Trapped Intermediate |

| Agrobacterium faecalis | β-Glucosidase (Abg) | 0.85 | 0.45 | > 120 hours |

| Cellulomonas fimi | Exoglucanase (Cex) | 1.20 | 0.15 | ~ 85 hours |

| Alcaligenes faecalis | β-Glucosidase | 0.50 | 0.60 | > 100 hours |

Note: The exceptionally long half-life of the trapped intermediate (often spanning days) is what allows for the successful X-ray crystallographic resolution of the covalent glycosyl-enzyme complex.

References

-

Withers, S. G., Rupitz, K., & Street, I. P. (1988). 2-Deoxy-2-fluoro-D-glycosyl fluorides. A new class of specific mechanism-based glycosidase inhibitors. Journal of Biological Chemistry, 263(17), 7929-7932. URL:[Link]

-

Hall, L. D., Johnson, R. N., Adamson, J., & Foster, A. B. (1971). Fluorinated Carbohydrates. Part VII. 2-Deoxy-2-fluorohexopyranosyl Fluorides. Canadian Journal of Chemistry, 49(1), 118-123. URL:[Link]

The Chemical Architecture and Synthesis of Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose: A Foundational Precursor in Molecular Imaging

Target Audience: Researchers, Radiochemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The molecule Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose (CAS: 86786-39-2) represents a critical milestone in the history of radiopharmaceutical chemistry. As the primary intermediate in the original electrophilic synthesis of 2-[18F]fluoro-2-deoxy-D-glucose (18F-FDG), this difluorinated carbohydrate derivative paved the way for modern Positron Emission Tomography (PET) imaging [1]. While modern commercial manufacturing has largely shifted to nucleophilic substitution, understanding the structural chemistry, stereoelectronic properties, and synthetic causality of this specific intermediate remains essential for researchers developing novel fluorinated glycosyl donors and advanced molecular probes.

Molecular Structure and Physicochemical Architecture

Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose is a highly specialized glycosyl fluoride. Its architecture is explicitly designed to control reactivity during electrophilic fluorination while protecting the core pyranose ring structure.

Structural Causality

-

C1 (Anomeric Position): Features a labile fluorine atom instead of a standard hydroxyl group. This anomeric C-F bond is highly susceptible to acid hydrolysis, allowing for targeted deprotection without degrading the sugar ring.

-

C2 Position: Contains the stable, target fluorine atom (which can be the 18F radioisotope). The C-F bond here is aliphatic and highly resistant to hydrolysis, ensuring the isotope remains attached during biological transport.

-

C3, C4, C6 Positions: Protected by acetyl ester groups (-OAc). Causality: F2 gas is an extremely aggressive electrophile. If these hydroxyls were left unprotected, F2 would indiscriminately oxidize them. The acetyl groups provide both steric hindrance and electron-withdrawing inductive effects, stabilizing the intermediate and directing the stereochemistry of the initial F2 addition [2].

Quantitative Data Summary

Table 1: Physicochemical Properties of the Intermediate

| Property | Value |

| IUPAC Name | 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucopyranosyl fluoride |

| CAS Number | 86786-39-2 |

| Molecular Formula | C12H16F2O7 |

| Molecular Weight | 310.25 g/mol |

| Physical State | Solid (Crystalline) |

| Stereocenters | 5 defined stereocenters (C1-C5) |

The Electrophilic Fluorination Pathway

The synthesis of this intermediate relies on the electrophilic addition of molecular fluorine across an electron-rich enol ether double bond.

When 3,4,6-tri-O-acetyl-D-glucal is exposed to [18F]F2 gas, the electrophilic fluorine attacks the C1=C2 double bond. Because of the half-chair conformation of the glucal ring, the addition occurs predominantly in a syn fashion. Causality: The stereoelectronic constraints of the pyranose ring dictate that the attack yields a ~3:1 ratio of the gluco-epimer (equatorial fluorine at C2) to the manno-epimer (axial fluorine at C2). The gluco-epimer is the desired Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose [1].

Fig 1. Electrophilic fluorination workflow from glucal precursor to 18F-FDG.

Experimental Protocol: Synthesis and Hydrolysis

To ensure a self-validating system, the following protocol details the synthesis of the intermediate and its subsequent conversion to 18F-FDG. Every step incorporates integrated quality control logic.

Phase 1: Synthesis of the Intermediate

-

Precursor Preparation: Dissolve 20 mg of 3,4,6-tri-O-acetyl-D-glucal in 10 mL of an inert, non-polar solvent (e.g., Freon-11 or cold diethyl ether).

-

Causality: Inert solvents are mandatory to prevent violent, uncontrolled reactions between the solvent and the highly reactive F2 gas.

-

-

Fluorination: Bubble [18F]F2 gas (diluted in a carrier gas like Neon) through the solution at -78°C.

-

Causality: Cryogenic temperatures suppress exothermic degradation and minimize the formation of unwanted polymeric side products, driving the equilibrium toward the difluoro intermediate.

-

-

Solvent Evaporation: Remove the solvent under reduced pressure to isolate the crude Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose.

Phase 2: Hydrolysis and Deprotection

-

Acidic Cleavage: Add 2 mL of 2 N HCl to the intermediate and heat the reaction vessel to 100°C for 15 minutes.

-

Causality: Acid hydrolysis is specifically chosen here because it effectively cleaves both the robust acetyl ester linkages at C3, C4, and C6, as well as the labile anomeric C-F bond at C1. The C2-F bond remains untouched due to its high bond dissociation energy.

-

-

Purification (Self-Validating QC): Pass the hydrolyzed mixture through a series of columns: an ion-retardation resin, neutral alumina, and a C-18 reverse-phase cartridge.

-

Causality: The alumina removes unreacted [18F]fluoride ions, while the C-18 cartridge traps unhydrolyzed acetylated intermediates. If the final eluate shows high radioactivity, the protocol inherently validates that complete deprotection has occurred.

-

Table 2: Reaction Yield Comparisons in Radiochemistry

| Parameter | Electrophilic Fluorination (Historical) | Nucleophilic Substitution (Modern) |

| Precursor | 3,4,6-tri-O-acetyl-D-glucal | Mannose Triflate |

| Intermediate | Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose | 1,3,4,6-tetra-O-acetyl-2-fluoro-D-mannopyranose |

| Radiochemical Yield | ~8% - 24% | > 50% - 60% |

| Specific Activity | Low (Carrier added) | High (No-carrier added) |

Biological Application and Metabolic Trapping

Once the intermediate is successfully hydrolyzed into 18F-FDG, it becomes a powerful diagnostic tool. The molecule acts as a glucose analog, exploiting the altered metabolism of highly active cells (such as tumors or activated microglia) [3].

The causality of its efficacy lies in the "metabolic trapping" mechanism. 18F-FDG is transported across the cell membrane by GLUT1 transporters. Once inside, Hexokinase phosphorylates it at the C6 position. Because the C2 position contains a fluorine atom instead of a hydroxyl group, the molecule cannot undergo further glycolysis via phosphoglucose isomerase. It becomes permanently trapped inside the cell, emitting positrons that are detected by the PET scanner [4].

Fig 2. Cellular uptake and metabolic trapping pathway of 18F-FDG.

References

-

Review of 18F-FDG Synthesis and Quality Control. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

-

Roles of facilitative glucose transporter GLUT1 in [18F]FDG positron emission tomography (PET) imaging of human diseases. Open Medicine Science. Available at:[Link]

-

[18F]Fluoro-2-deoxy-2-D-glucose - Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (NCBI). Available at:[Link]

"Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose" literature review

An In-depth Technical Guide to 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose: Synthesis, Properties, and Core Applications

Introduction: A Keystone Molecule in Glycoscience and Medical Imaging

2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose, and its closely related glycosyl fluoride analogue, 3,4,6-tri-O-acetyl-2-deoxy-2-fluoro-D-glucopyranosyl fluoride, are pivotal molecules in the fields of chemical biology and nuclear medicine. While structurally appearing as a simple acetylated, fluorinated glucose derivative, its true significance lies in its role as a versatile precursor and chemical probe. The acetyl groups serve as protecting agents, enabling precise chemical modifications at other positions, while the fluorine atom imparts unique electronic properties that are exploited in various applications.

The most prominent application of this compound is as a direct precursor for the synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), the most widely used radiotracer in Positron Emission Tomography (PET) imaging.[1][2] This imaging modality relies on the metabolic trapping of [¹⁸F]FDG in cells with high glucose uptake, such as cancer cells, providing a non-invasive window into metabolic activity in vivo.[3][4] Beyond this critical role, fluorinated carbohydrates are instrumental as mechanistic probes for studying glycosidases and glycosyltransferases and have potential as therapeutic agents themselves.[5][6] This guide provides a comprehensive overview of its synthesis, chemical properties, and key applications for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

The defining features of this molecule are the acetyl protecting groups at the 3, 4, and 6 positions and the fluorine atom at the C-2 position. The acetyl groups render the molecule more soluble in organic solvents, which is advantageous for many synthetic procedures, and prevent unwanted side reactions at the hydroxyl positions. The fluorine atom at C-2 is a key functional group that mimics a hydroxyl group sterically but alters the electronic nature of the molecule, preventing its further metabolism in the glycolytic pathway.[3][7]

Table 1: Physicochemical Properties of 3,4,6-Tri-O-acetyl-2-deoxy-2-fluoro-β-D-glucopyranosyl fluoride

| Property | Value | Source |

|---|---|---|

| CAS Number | 29069-93-0 (for the β-fluoride) | [8] |

| Alternate CAS | 86786-39-2 (unspecified anomer) | [9][10] |

| Molecular Formula | C₁₂H₁₆F₂O₇ | [8][9][10] |

| Molecular Weight | 310.25 g/mol | [8][9][10] |

| Appearance | White Crystalline Solid | [8] |

| Melting Point | 104-105 °C | [8] |

| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Methanol (MeOH) |[8] |

Synthesis Methodologies: Crafting the Precursor

The synthesis of acetylated 2-deoxy-2-fluoro-D-glucose derivatives typically starts from a readily available glycal, 3,4,6-tri-O-acetyl-D-glucal. A glycal is a cyclic enol ether derivative of a sugar, containing a double bond between carbons 1 and 2, making it an ideal substrate for electrophilic addition reactions.

The core of the synthesis involves the addition of a fluorine source across this double bond. Various fluorinating agents have been successfully employed, each with its own advantages in terms of yield, stereoselectivity, and reaction conditions.

-

Acetyl Hypofluorite (CH₃COOF): This reagent, often generated in situ, reacts with the glycal to produce the desired 2-deoxy-2-fluoro sugar.[4][5] This method has been adapted for the high-yield synthesis of ¹⁸F-labeled compounds by reacting ¹⁸F-labeled molecular fluorine with sodium or ammonium acetate in glacial acetic acid.[11][12][13]

-

Selectfluor (F-TEDA-BF₄): This is a commercially available, user-friendly electrophilic fluorinating agent. It allows for the fluorination of glycals under relatively mild conditions, often in a mixture of organic solvent and water, to yield 2-deoxy-2-fluoro sugars.[14]

-

Xenon Difluoride (XeF₂): In the presence of a Lewis acid catalyst like BF₃·OEt₂, xenon difluoride can rapidly react with 3,4,6-tri-O-acetyl-D-glucal to yield the 2-deoxy-2-fluoro-glucopyranosyl fluoride in high yields.[2]

The choice of method depends on the specific application. For radiolabeling with ¹⁸F, methods involving acetyl hypofluorite or direct fluorination with [¹⁸F]F₂ gas are common due to the need to incorporate the short-lived isotope efficiently.[1][3]

Core Application: The Gateway to [¹⁸F]FDG for PET Imaging

The paramount application of 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose is its use as the immediate precursor for the production of [¹⁸F]FDG. PET imaging with [¹⁸F]FDG is a cornerstone of modern clinical oncology for tumor diagnosis, staging, and monitoring treatment response.[3] It is also widely used in neurology and cardiology to assess metabolic activity.[4]

The Radiosynthesis Workflow

The production of [¹⁸F]FDG from its acetylated precursor is a two-step process that is almost universally performed in automated synthesis modules to handle the high levels of radioactivity.

-

Step 1: Radiofluorination: The process begins with the electrophilic addition of an ¹⁸F-fluorinating agent to 3,4,6-tri-O-acetyl-D-glucal. A common and high-yield method involves using [¹⁸F]-labeled acetyl hypofluorite. This reaction adds the ¹⁸F atom to the C-2 position and an acetyl group to the C-1 position, forming 2-deoxy-2-[¹⁸F]fluoro-1,3,4,6-tetra-O-acetyl-α-D-glucopyranose.[13]

-

Step 2: Hydrolysis (De-protection): The resulting acetylated and radiolabeled intermediate is then hydrolyzed to remove the four acetyl protecting groups. This is typically achieved by heating with aqueous acid (e.g., 2N HCl).[2][11][13] This step yields the final product, 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), which is then purified and formulated in a sterile solution for injection.

Detailed Experimental Protocol: Synthesis of 2-Deoxy-2-[¹⁸F]fluoro-D-glucose

The following protocol is a representative example based on the acetyl hypofluorite method.[11][12][13] Caution: This procedure involves high levels of radioactivity and must be performed by trained personnel in a shielded hot cell using an automated synthesis unit.

-

Generation of [¹⁸F]-Acetyl Hypofluorite: [¹⁸F]Fluoride is produced via a cyclotron using the ²⁰Ne(d, α)¹⁸F nuclear reaction.[12] The resulting [¹⁸F]F₂ gas is bubbled through a solution of ammonium acetate or sodium acetate in glacial acetic acid at room temperature to generate [¹⁸F]-acetyl hypofluorite in situ.[11][12][13]

-

Radiofluorination Reaction: A solution of 3,4,6-tri-O-acetyl-D-glucal in an appropriate solvent is added to the freshly prepared [¹⁸F]-acetyl hypofluorite solution. The reaction is allowed to proceed at room temperature.

-

Solvent Removal: After the reaction is complete, the solvent (e.g., acetic acid, methylene chloride) is removed under reduced pressure or a stream of inert gas.[12]

-

Acid Hydrolysis: The dried residue, containing the acetylated intermediate, is treated with 2N aqueous HCl and heated (e.g., at 120-130°C) for several minutes to remove the acetyl protecting groups.

-

Purification: The crude [¹⁸F]FDG solution is passed through a series of purification cartridges. This typically includes an alumina column to remove fluoride ions and an ion-retardation resin or C18 Sep-Pak to remove unreacted starting materials and byproducts.[15]

-

Formulation: The purified [¹⁸F]FDG is eluted in a sterile, pyrogen-free saline solution and passed through a sterile filter (0.22 µm) into a sterile collection vial.

-

Quality Control: The final product undergoes rigorous quality control tests, including radiochemical purity (by HPLC or TLC), pH, sterility, and pyrogen testing, before it is released for clinical use.

Mechanism of Cellular Trapping

The efficacy of [¹⁸F]FDG in PET imaging stems from its unique biological behavior, which mimics glucose in the initial steps of cellular metabolism but then diverges.

-

Uptake: Like glucose, [¹⁸F]FDG is transported from the bloodstream into cells via glucose transporter proteins (GLUTs).[3] Tissues with high energy demands, such as the brain, heart, and particularly malignant tumors, overexpress GLUTs and thus exhibit high rates of [¹⁸F]FDG uptake.[3][16]

-

Phosphorylation: Once inside the cell, [¹⁸F]FDG is recognized by the enzyme hexokinase (HK), which phosphorylates it at the 6-position to form [¹⁸F]FDG-6-phosphate.[3][7]

-

Metabolic Trapping: Unlike glucose-6-phosphate, which is isomerized to fructose-6-phosphate to proceed through glycolysis, [¹⁸F]FDG-6-phosphate is not a substrate for the next enzyme, phosphoglucose isomerase, due to the presence of the fluorine atom at the C-2 position.[3][7] It also cannot be readily converted into glycogen. Because most cells, especially tumor cells, have low levels of the enzyme (glucose-6-phosphatase) that would reverse the phosphorylation, the charged [¹⁸F]FDG-6-phosphate molecule is effectively trapped within the cell.[3]

This intracellular accumulation of the positron-emitting ¹⁸F isotope allows for the visualization and quantification of regional glucose metabolism using a PET scanner.

Further Applications in Research

Beyond its role in PET imaging, the unique properties of fluorinated sugars make them valuable tools in glycobiology research.

-

Glycosidase Inhibitors: 2-Deoxy-2-fluoro-D-glycosyl fluorides have been identified as a class of specific, mechanism-based inhibitors for glycosidases.[6] They act by forming a very stable covalent fluoroglycosyl-enzyme intermediate, effectively inactivating the enzyme and allowing for the study of its mechanism and structure.[6]

-

Chemical Probes for Glycosylation: The acetylated 2-deoxy-2-fluoro-glucose scaffold can be further functionalized to create chemical probes. For instance, a derivative, 3,4,6-Tri-O-acetyl-2-deoxy-2-[¹⁸F]fluoroglucopyranosyl phenylthiosulfonate, was developed as a thiol-reactive agent for the site-specific ¹⁸F-glycosylation of peptides.[17] This enables the creation of ¹⁸F-labeled glycopeptides whose pharmacokinetics can be studied in vivo using PET, opening new avenues for developing targeted radiopharmaceuticals.[17]

-

Plant Biology: While predominantly used in animal and human studies, [¹⁸F]FDG has also found applications in plant imaging to study photoassimilate translocation, solute transport, and carbon allocation, demonstrating the versatility of this tracer across different biological kingdoms.[18][19][20]

Conclusion

2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose is more than just a protected sugar; it is a critical enabling molecule. Its primary role as the workhorse precursor for [¹⁸F]FDG synthesis has had a profound impact on diagnostic medicine, allowing for the routine clinical assessment of metabolic activity in a host of diseases. The synthetic pathways to this compound are well-established, and its subsequent conversion to [¹⁸F]FDG is a robust and automated process. Furthermore, its utility extends into fundamental research, where its fluorinated core provides a powerful tool for inhibiting enzymes and probing biological processes. As molecular imaging and glycobiology continue to advance, the demand for and creative applications of this versatile fluorinated carbohydrate are set to expand, solidifying its status as a key compound in the scientific toolkit.

References

- Withers, S. G., et al. "Syntheses of 2-deoxy-2-fluoro mono- and oligo-saccharide glycosides from glycals and evaluation as glycosidase inhibitors.

- "Cas 86783-82-6, 2-DEOXY-2-FLUORO-D-GLUCOSE." LookChem, .

- "[18F]Fluoro-2-deoxy-2-D-glucose." Molecular Imaging and Contrast Agent Database (MICAD)

- Ido, T., et al. "Labeled 2‐deoxy‐D‐glucose analogs. 18F‐labeled 2‐deoxy‐2‐fluoro‐D‐glucose, 2‐deoxy‐2‐fluoro‐D‐mannose and 14C‐2‐deoxy‐2‐fluoro‐D‐glucose.

- "Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose." Sigma-Aldrich, .

- "FDG Synthesis Chemistry." Radiopharmaceutical Production, .

- Shiue, C. Y., et al. "A New Improved Synthesis of 2-Deoxy-2-[18F]Fluoro-D-Glucose from 18F-Labeled Acetyl Hypofluorite." Journal of Nuclear Medicine, .

- Bida, G. T., et al. "New high-yield synthesis of 18F-labelled 2-deoxy-2-fluoro-D-glucose.

- "2-Deoxy-2-(fluoro-18F)-D-glucose." American Chemical Society, .

- Ehrenkaufer, R. E., et al. "Simple Synthesis of F-18-Labeled 2-Fluoro-2-Deoxy-D-Glucose." Journal of Nuclear Medicine, .

- "Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose | CAS 86786-39-2." Santa Cruz Biotechnology, .

- "Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model." MDPI, .

- "Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives." RSC Publishing, .

- Shiue, C. Y., et al. "A new improved synthesis of 2-deoxy-2-[18F]fluoro-D-glucose from 18F-labeled acetyl hypofluorite.

- Wessmann, S., et al. "3,4,6-Tri-O-acetyl-2-deoxy-2-[18F]fluoroglucopyranosyl phenylthiosulfonate: a thiol-reactive agent for the chemoselective 18F-glycosylation of peptides.

- Burkart, M. D., et al. "A New Method for the Synthesis of Fluoro-Carbohydrates and Glycosides Using Selectfluor." Organic Letters, .

- "2-DEOXY-2-FLUORO-D-GLUCOSE | 86783-82-6." ChemicalBook, .

- "Stereospecific Synthesis of 2-Deoxy-2-fluoroglycosides via SN2 Glycosylation." CCS Chemistry, Chinese Chemical Society, .

-

"2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-α-D-GLUCOPYRANOSYL CHLORIDE." Organic Syntheses Procedure, [Link].

- "3,4,6-Tri-O-acetyl-2-deoxy-2-fluoro-β-D-glucopyranosyl fluoride." Synthose, .

- "A rapid synthesis of 2-deoxy-2-fluoro-D-glucose from xenon difluoride suitable for labelling with 18F.

- "2. Synthesis of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyrano- syl chloride." Organic Syntheses, .

- "2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities.

- "What is the mechanism of 2-Deoxyglucose?

- Fatangare, A., et al. "Applications of 2-deoxy-2-fluoro-D-glucose (FDG) in Plant Imaging: Past, Present, and Future.

- Fatangare, A., et al. "Applications of 2-deoxy-2-fluoro-D-glucose (FDG) in Plant Imaging: Past, Present, and Future.

- Ehrenkaufer, R. E., et al. "Simple synthesis of F-18-labeled 2-fluoro-2-deoxy-D-glucose: concise communication.

- "Synthesis of 2,3,4-Trideoxy-2,3,4-trifluoroglucose." The Journal of Organic Chemistry, .

- "Applications of 2-deoxy-2-fluoro-D-glucose (FDG) in Plant Imaging: Past, Present, and Future.

- "2-Deoxy-d-glucose: from diagnostics to therapeutics." International Journal of Basic & Clinical Pharmacology, .

- Withers, S. G., et al. "2-Deoxy-2-fluoro-D-glycosyl fluorides. A new class of specific mechanism-based glycosidase inhibitors.

- "Stereoselective access to 2-deoxy-2-trifluoromethyl sugar mimetics by trifluoromethyl-directed 1,2- trans glycosylation." Organic Chemistry Frontiers (RSC Publishing), DOI:10.1039/D3QO00274H, .

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. [18F]Fluoro-2-deoxy-2-D-glucose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. acs.org [acs.org]

- 5. Syntheses of 2-deoxy-2-fluoro mono- and oligo-saccharide glycosides from glycals and evaluation as glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Deoxy-2-fluoro-D-glycosyl fluorides. A new class of specific mechanism-based glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model [mdpi.com]

- 8. synthose.com [synthose.com]

- 9. Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose | 86786-39-2 [sigmaaldrich.com]

- 10. scbt.com [scbt.com]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. New high-yield synthesis of 18F-labelled 2-deoxy-2-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. jnm.snmjournals.org [jnm.snmjournals.org]

- 16. ijbcp.com [ijbcp.com]

- 17. 3,4,6-Tri-O-acetyl-2-deoxy-2-[18F]fluoroglucopyranosyl phenylthiosulfonate: a thiol-reactive agent for the chemoselective 18F-glycosylation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Applications of 2-deoxy-2-fluoro-D-glucose (FDG) in Plant Imaging: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Applications of 2-deoxy-2-fluoro-D-glucose (FDG) in Plant Imaging: Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Introduction: The Strategic Value of Acetylated Fluorinated Glucose in Drug Discovery

An In-depth Technical Guide to the Physical and Chemical Characteristics of Acetylated Fluorinated Glucose

This document serves as a comprehensive technical guide on the core physical and chemical characteristics of acetylated fluorinated glucose derivatives. It is designed for an audience of researchers, scientists, and drug development professionals, providing not just descriptive data but also the underlying scientific rationale for experimental design and interpretation. As a field-proven guide, it emphasizes the causality behind methodological choices and the self-validating nature of a robust characterization workflow.

The deliberate incorporation of fluorine into carbohydrate scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter the physicochemical and biological profile of a parent molecule like glucose.[3][4] Acetylation of the remaining hydroxyl groups further refines these properties, primarily by increasing lipophilicity and enabling passage through cellular membranes, after which intracellular esterases can release the active, deacetylated form.[5]

This dual modification strategy imparts several key advantages:

-

Enhanced Metabolic Stability: The C-F bond is resistant to cleavage by many metabolic enzymes, such as glycosidases, which increases the in-vivo half-life of the molecule.[6][7]

-

Modulated Bioactivity: Fluorine can alter the electronic environment of the sugar, influencing its conformation and interactions with protein targets like enzymes or lectins.[1][8] This can enhance binding affinity and specificity.[1]

-

Improved Pharmacokinetics: Acetylation increases solubility in organic solvents and improves membrane permeability, which is crucial for bioavailability and cellular uptake.[5] The strategic replacement of hydroxyl groups with fluorine also increases lipophilicity, a property that can be fine-tuned.[1]

This guide provides a detailed examination of the synthesis and characterization of these powerful molecular probes and therapeutic candidates.

Synthesis and Purification: A Controlled Approach

The synthesis of a specific acetylated fluorinated glucose derivative requires precise control over reagents and conditions to ensure the desired regio- and stereoselectivity. Deoxyfluorination is a common strategy, often employing reagents like diethylaminosulfur trifluoride (DAST) on a protected glucose precursor.[1][6]

Experimental Protocol: Representative Synthesis of a Per-O-acetylated 2-Deoxy-2-fluoro-D-glucose

This protocol outlines a generalized, multi-step synthesis. The choice of starting material and specific conditions may vary, but the principles remain consistent.

-

Starting Material Selection: Begin with a suitable, partially protected glucose derivative, such as 3,4,6-Tri-O-acetyl-D-glucal. The use of acetyl protecting groups on non-reactive hydroxyls is common.[9]

-

Electrophilic Fluorination:

-

Dissolve the starting glycal in an appropriate solvent.

-

React with an electrophilic fluorinating agent. Historically, reagents like acetyl hypofluorite (generated in situ) have been used.[9][10] This reaction adds fluorine to C2 and an acetyl group to C1.

-

The reaction must be carefully monitored by Thin-Layer Chromatography (TLC) to track the consumption of the starting material.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction and perform a liquid-liquid extraction to isolate the crude product.

-

Purify the product using silica gel column chromatography. A gradient elution (e.g., ethyl acetate in hexanes) is typically required to separate the desired product from byproducts and unreacted starting material.

-

-

Final Acetylation (if necessary):

-

If any hydroxyl groups remain unprotected, the purified intermediate is treated with an excess of acetic anhydride in pyridine to ensure full per-acetylation.

-

-

Final Characterization: The final, purified product must be rigorously characterized to confirm its identity and purity, as detailed in the following sections.

Diagram: Synthetic and Purification Workflow

Caption: A generalized workflow for the synthesis and purification of acetylated fluorinated glucose.

Core Physicochemical Properties

The introduction of fluorine and acetyl groups systematically alters the properties of the glucose molecule. The table below provides a comparative summary.

Table 1: Comparative Physicochemical Data

| Property | D-Glucose | 2-Deoxy-2-fluoro-D-glucose | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-D-glucose |

| Molecular Formula | C₆H₁₂O₆ | C₆H₁₁FO₅ | C₁₄H₁₉FO₉ |

| Molecular Weight ( g/mol ) | 180.16 | 182.15 | 350.30 |

| Appearance | White Crystalline Solid | White Crystalline Solid | White Solid or Crystalline Powder |

| Melting Point (°C) | ~146 (α-anomer) | Varies (e.g., 142-144) | Varies (e.g., ~95-105) |

| Solubility | High in Water | High in Water | High in Organic Solvents (CHCl₃, EtOAc), Low in Water |

| Lipophilicity (logP) | -3.24 (Calculated) | ~ -2.3 (Fluorination increases logP)[1] | Significantly higher than deacetylated form |

Spectroscopic and Spectrometric Characterization

A multi-technique approach is required for unambiguous structural confirmation. This constitutes a self-validating system where data from each method corroborates the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for structural elucidation of these molecules.[11]

-

¹H NMR: Provides information on the proton environment and stereochemistry. The presence of fluorine introduces J-coupling between protons and the adjacent fluorine nucleus (²J-H,F, ³J-H,F), which splits the proton signals into doublets or doublet of doublets.[12]

-

¹³C NMR: Confirms the carbon skeleton. The carbon atom directly bonded to fluorine exhibits a large one-bond coupling constant (¹J-C,F) of approximately 170-250 Hz, which is a key diagnostic signal.[13]

-

¹⁹F NMR: This is a highly sensitive and direct method to confirm the presence and electronic environment of the fluorine atom.[14][15] The chemical shift provides information about the fluorine's position on the pyranose ring.[16]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh and dissolve 5-10 mg of the purified solid in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ for acetylated compounds). Ensure the sample is fully dissolved.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion. Shim the instrument to achieve high magnetic field homogeneity.

-

Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra. For detailed structural assignment, 2D experiments like COSY (H-H correlation), HSQC (H-C correlation), and HMBC (long-range H-C correlation) are essential.

-

Data Analysis: Process the spectra (Fourier transform, phasing, baseline correction). Integrate ¹H signals, and assign all peaks by analyzing chemical shifts, multiplicities, and coupling constants, paying special attention to H-F and C-F couplings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups.

-

Key Absorption Bands: For a per-acetylated fluorinated glucose, the spectrum is dominated by:

-

Strong C=O stretch from the acetyl ester groups, typically appearing around 1740-1760 cm⁻¹ .[17]

-

Strong C-O stretches in the 1200-1300 cm⁻¹ region, also associated with the ester groups.

-

A characteristic C-F stretch , which typically appears in the fingerprint region between 1000-1100 cm⁻¹ .

-

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition.

-

Technique: High-Resolution Mass Spectrometry (HRMS) with a soft ionization source like Electrospray Ionization (ESI) is ideal.

-

Expected Ions: The analysis typically reveals the protonated molecule [M+H]⁺ or, more commonly, a sodium adduct [M+Na]⁺.

-

Validation: The high-resolution data provides a highly accurate mass measurement (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula (e.g., C₁₄H₁₉FO₉Na⁺), which serves as definitive proof of the compound's composition. Distinguishing positional isomers by MS alone is challenging but can sometimes be achieved through analysis of fragmentation patterns in tandem MS (MS/MS).[18][19]

Diagram: Analytical Characterization Workflow

Caption: A self-validating workflow for the structural elucidation of the target compound.

Chemical Reactivity and Stability

-

Stability of the C-F Bond: The carbon-fluorine bond is exceptionally strong and stable to most chemical conditions, which is a primary contributor to the metabolic stability of the molecule.[8]

-

Reactivity of Acetyl Groups: The ester linkages of the acetyl groups are susceptible to hydrolysis. They can be readily removed under basic conditions (e.g., Zemplén deacetylation using a catalytic amount of sodium methoxide in methanol) or acidic conditions to yield the free fluorinated glucose.[20] This deprotection is a critical step for preparing the molecule for many biological assays.

Conclusion

Acetylated fluorinated glucose derivatives are sophisticated molecules whose properties are carefully engineered through chemical modification. Their enhanced stability, modulated reactivity, and tailored solubility make them invaluable tools in drug discovery and chemical biology. A thorough characterization, using a combination of spectroscopic and spectrometric techniques as outlined in this guide, is not merely a procedural step but a fundamental requirement to ensure the integrity of experimental data and the successful application of these compounds in advanced research.

References

-

NMR Spectra of Fluorinated Carbohydrates | Request PDF - ResearchGate. Available at: [Link]

-

Conformations of the Pyranoid Sugars. III. Infrared Absorption Spectra of Some Acetylated Aldopyranosides - PubMed. Available at: [Link]

-

Studies of specifically fluorinated carbohydrates. Part I. Nuclear magnetic resonance studies of hexopyranosyl fluoride derivatives - Canadian Science Publishing. Available at: [Link]

-

Fluorinated Carbohydrates as Lectin Ligands: Dissecting Glycan-Cyanovirin Interactions by 19F-NMR - PMC. Available at: [Link]

-

Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides - Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides - PMC. Available at: [Link]

-

NMR spectra of fluorinated carbohydrates - PubMed. Available at: [Link]

-

Fluorinated Carbohydrates as Lectin Ligands: Simultaneous Screening of a Monosaccharide Library and Chemical Mapping by 19F NMR Spectroscopy | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Simple synthesis of F-18-labeled 2-fluoro-2-deoxy-D-glucose: concise communication - PubMed. Available at: [Link]

-

Fluorinated Carbohydrates as Lectin Ligands: Simultaneous Screening of a Monosaccharide Library and Chemical Mapping by 19F NMR Spectroscopy - PMC. Available at: [Link]

-

A new improved synthesis of 2-deoxy-2-[18F]fluoro-D-glucose from 18F-labeled acetyl hypofluorite - ResearchGate. Available at: [Link]

-

THE SYNTHESIS OF FLUORINATED - IUPAC. Available at: [Link]

-

Conformations of the Pyranoid Sugars. III. Infrared Absorption Spectra of Some Acetylated Aldopyranosides. - SciSpace. Available at: [Link]

-

O-Acetylated sugars in the gas phase: stability, migration, positional isomers and conformation - RSC Publishing. Available at: [Link]

-

O-acetylated sugars in the gas phase: stability, migration, positional isomers and conformation - arXiv. Available at: [Link]

-

Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model - MDPI. Available at: [Link]

-

Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC. Available at: [Link]

-

Gas-Phase Infrared Spectroscopy of Glycans and Glycoconjugates - MPG.PuRe. Available at: [Link]

-

The Synthesis of Fluorinated Carbohydrates Using Sulfuryl Fluoride as the Deoxyfluorination Reagent | Organic Letters - ACS Publications. Available at: [Link]

-

Enzymatic glycosylation involving fluorinated carbohydrates - CentAUR. Available at: [Link]

-

(PDF) Fluorinated Carbohydrates - ResearchGate. Available at: [Link]

-

Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives - RSC Publishing. Available at: [Link]

-

(PDF) Fluorinated Carbohydrates as Lectin Ligands: Simultaneous Screening of a Monosaccharide Library and Chemical Mapping by 19 F NMR Spectroscopy - ResearchGate. Available at: [Link]

-

A) Properties of the C−F bond; B) Medically relevant fluorinated glucose analogues 1 and 2 - ResearchGate. Available at: [Link]

-

Glucose-Based Fluorinated Surfactants as Additives for the Crystallization of Membrane Proteins: Synthesis and Preliminary Physical–Chemical and Biochemical Characterization | ACS Omega. Available at: [Link]

-

Fluorinated Carbohydrates as Lectin Ligands: Simultaneous Screening of a Monosaccharide Library and Chemical Mapping by 19F NMR Spectroscopy | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Peracetylated 4-Fluoro-glucosamine Reduces the Content and Repertoire of N- and O-Glycans without Direct Incorporation - ResearchGate. Available at: [Link]

-

Fluorinated per-acetylated GalNAc metabolically alters glycan structures on leukocyte PSGL-1 and reduces cell binding to selectins - PMC. Available at: [Link]

-

Unravelling structure–function interactions between fluorinated heparan sulfate mimetics and signaling proteins - RSC Publishing. Available at: [Link]

-

Tactical Applications of Fluorine in Drug Design and Development - ResearchGate. Available at: [Link]

-

(PDF) Acetylated Trifluoromethyl Diboronic Acid Anthracene with a Large Stokes Shift and Long Excitation Wavelength as a Glucose-Selective Probe - ResearchGate. Available at: [Link]

-

Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars | Analytical Chemistry - ACS Publications. Available at: [Link]

Sources

- 1. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00099B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Fluorinated per-acetylated GalNAc metabolically alters glycan structures on leukocyte PSGL-1 and reduces cell binding to selectins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Simple synthesis of F-18-labeled 2-fluoro-2-deoxy-D-glucose: concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NMR spectra of fluorinated carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. Fluorinated Carbohydrates as Lectin Ligands: Dissecting Glycan-Cyanovirin Interactions by 19F-NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Unravelling structure–function interactions between fluorinated heparan sulfate mimetics and signaling proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00174A [pubs.rsc.org]

- 17. Conformations of the Pyranoid Sugars. III. Infrared Absorption Spectra of Some Acetylated Aldopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. O-Acetylated sugars in the gas phase: stability, migration, positional isomers and conformation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

Application Note: Synthesis Protocol for 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucopyranosyl Fluoride

Target Compound: Fluoro 2-deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose (IUPAC: 2-deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucopyranosyl fluoride) CAS Number: 86786-39-2 Linear Formula: C₁₂H₁₆F₂O₇

Executive Summary

Fluoro 2-deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose is a critical polyfluorinated carbohydrate building block. It serves as a primary intermediate in the synthesis of 2-deoxy-2-fluoro-D-glucose (FDG), the premier radiotracer utilized in Positron Emission Tomography (PET) imaging for oncology and neurology[1]. Because the biological evaluation of 2-deoxy-2-halo analogs is often bottlenecked by limited availability, establishing a high-yield, reproducible synthetic pipeline from commercially available 3,4,6-tri-O-acetyl-D-glucal is essential for drug development professionals and radiochemists[2].

This application note details two field-proven methodologies for synthesizing this glycosyl fluoride: the classic electrophilic fluorination using Xenon Difluoride (XeF₂)[1] and a modern, bench-stable approach utilizing Selectfluor (F-TEDA-BF₄)[3].

Mechanistic Insights: The Electrophilic Fluorination System

The synthesis of 2-deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucopyranosyl fluoride relies on the electrophilic addition of fluorine across the electron-rich C1=C2 enol-ether double bond of the glucal precursor. To ensure a self-validating protocol, it is critical to understand the causality behind the reaction cascade:

-

Electrophilic Attack (C-2): An electrophilic fluorine source (F⁺) attacks the C-2 position. The stereochemical outcome is dictated by the conformation of the glucal ring, typically yielding a mixture of gluco (equatorial fluorine) and manno (axial fluorine) epimers[4].

-

Oxocarbenium Formation (C-1): The addition of F⁺ generates a highly reactive, transient oxocarbenium ion intermediate at the anomeric center (C-1).

-

Nucleophilic Trapping: A nucleophilic fluoride species (F⁻) traps the oxocarbenium ion, forming the stable glycosyl fluoride product.

Electrophilic fluorination mechanism of 3,4,6-tri-O-acetyl-D-glucal to form the glycosyl fluoride.

Experimental Protocols

Protocol A: Xenon Difluoride (XeF₂) Mediated Synthesis

Developed by Shiue & Wolf, this method is prized for its rapid reaction time, making it highly suitable for short-lived isotope labeling (e.g., ¹⁸F)[1].

Causality Note: XeF₂ is a relatively mild electrophile. The addition of Boron trifluoride etherate (BF₃·OEt₂) is mandatory. BF₃ acts as a Lewis acid, coordinating to the fluorine atoms of XeF₂, polarizing the Xe-F bond, and significantly increasing its electrophilicity to drive the attack on the glucal[1].

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with inert argon gas.

-

Dissolution: Dissolve 3,4,6-tri-O-acetyl-D-glucal (1.0 equiv) in anhydrous diethyl ether (approx. 0.1 M concentration).

-

Catalysis: Inject a catalytic amount of BF₃·OEt₂ (0.1 equiv) into the stirring solution at room temperature.

-

Fluorination: Slowly add Xenon Difluoride (XeF₂, 1.1 equiv) to the reaction mixture. Caution: XeF₂ is a strong oxidizer; handle in a fume hood using Teflon or plastic spatulas.

-

Reaction: Stir the mixture continuously for 20 minutes at room temperature[1].

-

Quenching & Workup: Dilute the mixture with additional diethyl ether and quench by washing with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (typically using an Ethyl Acetate/Hexane gradient) to separate the desired 2-deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucopyranosyl fluoride from its manno epimer.

Protocol B: Selectfluor Mediated Synthesis

A modern, safer alternative utilizing 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor). This reagent is bench-stable and avoids the hazards of XeF₂[5].

Causality Note: Selectfluor is typically used with external nucleophiles (like water) to form hemiacetals[5]. To synthesize the glycosyl fluoride specifically, the reaction must be performed under strictly anhydrous conditions. In the absence of water, the transient oxocarbenium ion is forced to be trapped by the only available nucleophile—the tetrafluoroborate (BF₄⁻) counterion of Selectfluor, which acts as an in situ fluoride donor[3].

Step-by-Step Methodology:

-

Preparation: Ensure all glassware is oven-dried and the reaction is set up under a nitrogen atmosphere to exclude ambient moisture.

-

Dissolution: Dissolve 3,4,6-tri-O-acetyl-D-glucal (1.0 equiv) in anhydrous nitromethane or anhydrous acetonitrile.

-

Reagent Addition: Add Selectfluor (1.2 to 1.5 equiv) in a single portion to the stirring solution.

-

Reaction: Stir the suspension at room temperature. The reaction proceeds via syn-addition[3]. Monitor the reaction via TLC until the starting glucal is completely consumed (typically 12–24 hours).

-

Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic phase thoroughly with water to remove the water-soluble Selectfluor byproducts (TEDA salts).

-

Isolation: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

-

Purification: Isolate the polyfluorinated target compound via flash column chromatography.

Quantitative Data Comparison

The following table summarizes the operational parameters and expected yields of the two protocols, allowing researchers to select the optimal route based on their laboratory infrastructure and time constraints.

| Parameter | Protocol A (XeF₂ Method) | Protocol B (Selectfluor Method) |

| Primary Reagent | Xenon Difluoride (XeF₂) | Selectfluor (F-TEDA-BF₄) |

| Catalyst Required | Yes (BF₃·OEt₂) | No |

| Fluoride (F⁻) Source | Cleavage of XeF₂ | BF₄⁻ counterion[3] |

| Reaction Time | 20 minutes[1] | 12 - 24 hours |

| Solvent System | Anhydrous Diethyl Ether | Anhydrous Nitromethane/Acetonitrile |

| Chemical Yield | 70 - 80%[1] | 60 - 70% |

| Safety Profile | High hazard (Toxic, strong oxidizer) | Low hazard (Bench-stable, non-volatile)[5] |

References

-

Shiue, C.-Y., & Wolf, A. P. (1983). A rapid synthesis of 2-deoxy-2-fluoro-D-glucose from xenon difluoride suitable for labelling with 18F. Journal of Labelled Compounds and Radiopharmaceuticals. 1

-

Burkart, M. D., Zhang, Z., Hung, S.-C., & Wong, C.-H. (1997). A New Method for the Synthesis of Fluoro-Carbohydrates and Glycosides Using Selectfluor. Journal of the American Chemical Society. 5

-

D'Oyley, J. M., et al. (2020). The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. National Institutes of Health (PMC). 3

Sources

Using "3,4,6-tri-O-acetyl-2-deoxy-2-fluoro-D-glucopyranosyl fluoride" for [18F]FDG synthesis

An Application Guide to the Synthesis of [18F]Fludeoxyglucose ([18F]FDG) via Nucleophilic Substitution

A Note on the Selection of Precursor: While the topic specified "3,4,6-tri-O-acetyl-2-deoxy-2-fluoro-D-glucopyranosyl fluoride," it is important to clarify for the scientific audience that this molecule is not a suitable precursor for the radiosynthesis of [18F]FDG via the widely adopted nucleophilic substitution method. This process involves introducing the radioactive [18F]fluoride by displacing a leaving group. Since the specified molecule already contains a stable fluoride atom at the C-2 position, it cannot serve as a substrate for this reaction. The established and highly efficient precursor for this synthesis is 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose , commonly known as mannose triflate .[1][2][3] This guide will therefore provide a detailed protocol based on this scientifically validated and universally practiced precursor to ensure accuracy and relevance for researchers and drug development professionals.

Introduction: The Gold Standard in PET Radiopharmaceuticals

[18F]Fludeoxyglucose, or [18F]FDG, is the most successful and widely used radiopharmaceutical in Positron Emission Tomography (PET) imaging.[1][2] Its structural similarity to glucose allows it to function as a tracer for glucose metabolism, which is significantly elevated in malignant tumors, inflamed tissues, and active regions of the brain and heart. The synthesis of [18F]FDG has evolved significantly, with the nucleophilic substitution method becoming the gold standard due to its high, reproducible yields and shorter synthesis times compared to older electrophilic methods.[1][4][5][6]

This application note provides an in-depth guide to the synthesis of [18F]FDG using mannose triflate as the precursor, a method pioneered by Hamacher et al. in 1986.[1][4][5] We will explore the underlying chemical principles, provide a detailed, field-tested protocol, and discuss the critical parameters that ensure a high-yield, high-purity final product suitable for clinical use.

The Chemistry of Nucleophilic [18F]Fluorination

The synthesis of [18F]FDG is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.[1] The core of this process involves the radioactive [18F]fluoride ion, acting as a nucleophile, attacking the electron-deficient carbon at the C-2 position of the mannose triflate precursor.

Key Components and Their Roles:

-

Precursor (Mannose Triflate): 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose is the substrate. The trifluoromethanesulfonyl (triflate) group is an excellent leaving group, meaning it readily departs during the reaction, facilitating the attack by the [18F]fluoride. The hydroxyl groups at positions 1, 3, 4, and 6 are protected by acetyl groups to prevent unwanted side reactions.[5]

-

Nucleophile ([18F]Fluoride): Produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction in enriched [¹⁸O]water, the [18F]fluoride ion is the radiolabeling agent.[2][7]

-

Phase-Transfer Catalyst (Kryptofix 222™): The [18F]fluoride ion has a high hydration energy, making it poorly reactive in aqueous solutions.[1] Kryptofix 222™ (K2.2.2) is a bicyclic aminopolyether that encapsulates the potassium (K⁺) counter-ion.[1] This complexation renders the "naked" [18F]fluoride ion highly soluble and nucleophilic in the aprotic solvent, acetonitrile.[1]

-

Base (Potassium Carbonate, K₂CO₃): A mild base is used to maintain basic conditions and act as a source for the K⁺ counter-ion for the K2.2.2 complex.[8]

-

Solvent (Acetonitrile): A polar aprotic solvent like acetonitrile is essential. It dissolves the reactants while not solvating the fluoride anion, thereby preserving its high nucleophilicity.[1]

The Sₙ2 mechanism dictates that the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of stereochemistry at the C-2 position. This is why a mannose precursor (with the triflate in the axial position) yields a glucose product (with the [18F]fluoride in the equatorial position).[1][6]

Overall Synthesis Workflow

The automated synthesis of [18F]FDG is a multi-stage process designed for efficiency and radiological safety. The entire workflow is typically performed in a computer-controlled synthesis module housed within a shielded "hot cell".

Caption: Automated workflow for [18F]FDG synthesis.

Materials and Reagents

| Item | Description / Specification | Supplier Example |

| Precursor | 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose | ABX GmbH |

| Catalyst | Kryptofix 222™ (K2.2.2) | Merck |

| Base | Potassium Carbonate (K₂CO₃), Anhydrous | Sigma-Aldrich |

| Solvent | Acetonitrile (MeCN), Anhydrous | Fisher Scientific |

| Hydrolysis | 1 M Sodium Hydroxide (NaOH) or 2 N Hydrochloric Acid (HCl) | VWR |

| Target Water | [¹⁸O]Water (>95% enrichment) | Taiyo Nippon Sanso |

| Cartridges | QMA (Anion Exchange), tC18 (Reversed-Phase), Alumina N, SCX (Cation Exchange) | Waters Corp. |

| Other | Sterile Water for Injection, USP; Ethanol, USP | Major pharmaceutical suppliers |

| Equipment | Automated Radiosynthesis Module (e.g., GE TRACERlab, Siemens Explora) | GE Healthcare, Siemens |

| Shielded Hot Cell, Dose Calibrator, HPLC, TLC Scanner, GC, pH Meter | Various |

Detailed Experimental Protocol

This protocol outlines the primary steps performed within an automated synthesis module.

Step 1: Preparation of Reactive [18F]Fluoride

Causality: The goal is to isolate [18F]F⁻ from the bulk [¹⁸O]water and activate it for the nucleophilic reaction. Water must be rigorously excluded as it deactivates the fluoride ion.[1]

-

Trapping: The irradiated [¹⁸O]water from the cyclotron target is passed through a quaternary methyl ammonium (QMA) anion-exchange cartridge. The negatively charged [18F]fluoride is retained on the cartridge, while the valuable [¹⁸O]water is collected for recovery.[1][7]

-

Elution: The trapped [18F]fluoride is eluted from the QMA cartridge into the reaction vessel using a solution of Kryptofix 222™ and potassium carbonate in an acetonitrile/water mixture.[2][9]

-

Azeotropic Drying: The water is removed from the reaction vessel by azeotropic distillation with anhydrous acetonitrile under a stream of inert gas (e.g., nitrogen or argon) and heating. This step is typically repeated 2-3 times to ensure the reaction mixture is completely anhydrous, which is a critical factor for high radiochemical yield.

Step 2: Nucleophilic Radiofluorination

Causality: This is the key bond-forming step where the radioactive label is incorporated into the glucose scaffold.

-

Precursor Addition: A solution of mannose triflate (typically 20-40 mg) in anhydrous acetonitrile is added to the dried K⁺[¹⁸F]⁻/K2.2.2 complex in the reaction vessel.[10]

-

Reaction: The vessel is sealed and heated (e.g., 85-110°C) for several minutes (typically 5-10 min) to drive the Sₙ2 reaction to completion. This reaction forms the intermediate, 2-deoxy-2-[18F]fluoro-1,3,4,6-tetra-O-acetyl-D-glucose ([18F]FTAG).

Caption: Core chemical reaction pathway for [18F]FDG synthesis.

Step 3: Hydrolysis of Protecting Groups

Causality: The acetyl protecting groups must be removed to yield the final [18F]FDG molecule, which is recognized by glucose transporters in the body. This can be achieved via base or acid hydrolysis.[2]

-

Method A: Base Hydrolysis (Preferred)

-

The reaction mixture containing [18F]FTAG is passed through a tC18 cartridge, which retains the lipophilic intermediate.

-

A solution of sodium hydroxide (e.g., 0.2-1 M NaOH) is passed through the cartridge to perform the hydrolysis at room temperature.[10][11] This method is rapid (1-5 minutes) and avoids the formation of chlorinated impurities.

-

-

Method B: Acid Hydrolysis

-

The solvent (acetonitrile) is evaporated from the reaction vessel.

-

Hydrochloric acid (e.g., 1-2 N HCl) is added, and the vessel is heated (e.g., 120-130°C) for 5-15 minutes.[12]

-

Step 4: Purification of the Final Product

Causality: All reagents, unreacted materials, and byproducts must be removed to ensure the final product is safe for intravenous injection. This is achieved through a sequence of solid-phase extraction (SPE) cartridges.[9]

-

Neutralization: The hydrolyzed solution (if using base hydrolysis, it is neutralized with an acid buffer or an SCX cartridge; if using acid, it is neutralized with a base buffer) is diluted with sterile water.

-

Cartridge Purification: The aqueous solution is passed through a series of cartridges:

-

Final Formulation: The purified [18F]FDG passes through all cartridges and is collected in a sterile vial after passing through a 0.22 µm sterile filter. The final product is formulated in a buffered saline solution.

Quality Control: A Self-Validating System

Every batch of [18F]FDG must undergo rigorous quality control (QC) testing to meet pharmacopeia standards (e.g., USP, EP) before it can be released for patient administration.[1][6]

| Test | Method | Acceptance Criteria (Typical) | Rationale |

| Appearance | Visual Inspection | Clear, colorless, free of particulates | Ensures absence of visible contamination. |

| pH | pH Meter or pH Strip | 4.5 – 7.5 | Ensures the solution is physiologically compatible. |

| Radionuclidic Identity | Half-life Measurement | 105 – 115 minutes | Confirms the radionuclide is ¹⁸F. |

| Radiochemical Purity | Radio-TLC or HPLC | ≥ 95% [18F]FDG | Quantifies the desired product relative to radioactive impurities. |

| Chemical Purity (K2.2.2) | Spot Test / TLC or GC | < 50 µg/mL | Kryptofix 222™ is toxic and must be removed.[1] |

| Residual Solvents | Gas Chromatography (GC) | Acetonitrile < 410 ppm, Ethanol < 5000 ppm | Ensures organic solvents are below safety limits. |

| Bacterial Endotoxins | LAL Test | < 175 EU / V (dose dependent) | Tests for pyrogenic substances from bacteria. |

| Sterility | Culture Media Incubation | No microbial growth | Confirms the absence of viable microorganisms (post-release test). |

| Filter Integrity | Bubble Point Test | Pass | Indirectly validates the sterility of the final filtration step. |

References

-

Jewett, D. M. (1995). Simple rapid hydrolysis of acetyl protecting groups in the FDG synthesis using cation exchange resins. Nuclear Medicine and Biology, 22(1), 19-23. [Link]

-

Yu, S. (2006). Review of 18F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal, 2(4), e57. [Link]

- Al-jammaz, I. (2012). 18F-FDG SYNTHESIS AND QUALITY CONTROL AND COST EFFECTIVENESS IN NUCLEAR MEDICINE CENTER IN KHMC. World Journal of Nuclear Medicine, 11(Suppl. 1), S73.

-

Trifonova, V., Entchev, E., & Tzoneva, D. (2020). Option for increased yield of the 18F-FDG synthesis process. Scripta Scientifica Pharmaceutica, 7(1), 29-32. [Link]

-

Füchtner, F., Steinbach, J., Maeding, P., & Johannsen, B. (1996). Basic hydrolysis of 2-[18F]fluoro-1,3,4,6-tetra-O-acetyl-D-glucose in the preparation of 2-[18F]fluoro-2-deoxy-D-glucose. Applied Radiation and Isotopes, 47(1), 61-66. [Link]

-

IAEA. (n.d.). Production and Quality Control of [18F]FDG. IAEA Human Health Campus. [Link]

-

Uddin, M. J., et al. (2021). Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South. OMICS Journal of Radiology, 10(9). [Link]

-

Fowler, J. S. (2020). 18F-FDG Radiosynthesis: A Landmark in the History of PET. Journal of Nuclear Medicine, 61(12), 1713-1714. [Link]

-

Lin, K.-J., et al. (2014). Revisiting the nucleophilic radiosynthesis of [18F]FDGal using talose triflate: A comparison with [18F]FDG. Journal of Nuclear Medicine, 55(supplement 1), 1845. [Link]

-

Zlatopolskiy, B. D., et al. (n.d.). Supporting Information: Azeotropic drying free [18F]FDG synthesis and its application to a lab-on-chip platform. Royal Society of Chemistry. [Link]

-

Wang, M., et al. (2023). [18F]Tosyl fluoride as a versatile [18F]fluoride source for the preparation of 18F-labeled radiopharmaceuticals. Scientific Reports. [Link]

-

manufacturing18f-fdg. (2016, May 24). Manufacturing 18f-fdg. WordPress.com. [Link]

-

IAEA. (n.d.). FDG Synthesis Chemistry. IAEA Radiopharmaceutical Production. [Link]

-

Ang-Inicial, R. F., et al. (2017). Minimization of the amount of Kryptofix 222 - KHCO3 for applications to microscale 18F-radiolabeling. Applied Radiation and Isotopes, 125, 113-118. [Link]

-

Yu, S. (2006). Review of 18F-FDG Synthesis and Quality Control. ResearchGate. [Link]

-

Hamacher, K., Coenen, H. H., & Stöcklin, G. (1986). Efficient stereospecific synthesis of no-carrier-added 2-[18F]-fluoro-2-deoxy-D-glucose using aminopolyether supported nucleophilic substitution. Journal of Nuclear Medicine, 27(2), 235-238. [Link]

-

IAEA. (n.d.). fluorodeoxyglucose ([18f]fdg). IAEA Human Health Campus. [Link]

-

Krasikova, R. N. (2009). Optimization of Automated Synthesis of 2-[18F]Fluoro-2-deoxy-D-glucose Involving Base Hydrolysis. ResearchGate. [Link]

-

Macedonian Pharmaceutical Bulletin. (2018). S2 PP 01 Production of 2-[18F]Fluoro-2-deoxy-D-glucose radiopharmaceutical at the University Institute of Positron Emission Tom. Macedonian Pharmaceutical Bulletin, 64(suppl), 423-424. [Link]

-

Ang-Inicial, R. F., et al. (2017). Minimization of the amount of Kryptofix 222 - KHCO3 for applications to microscale 18F-radiolabeling. ResearchGate. [Link]

-

Sachinidis, J. I., et al. (1999). Synthesis of {sup 18}F-fluorodeoxyglucose (FDG) using base hydrolysis. ETDEWEB. [Link]

-

Brodack, J. W., et al. (1986). Elimination of contaminant Kryptofix 2.2.2 in the routine production of 2-[18F]fluoro-2-deoxy-D-glucose. Journal of Nuclear Medicine, 27(5), 713-714. [Link]

-

IAEA. (n.d.). Radiopharmaceutical Production. NUCLEUS Information Resources. [Link]

-

Muhammad, A., et al. (2025). Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG. Indian Journal of Nuclear Medicine. [Link]

Sources

- 1. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. omicsonline.org [omicsonline.org]

- 3. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 18F-FDG Radiosynthesis: A Landmark in the History of PET (perspective on “Efficient Stereospecific Synthesis of No-Carrier-Added 2-[18F]fluoro-2-Deoxy-D-Glucose Using Aminopolyether Supported Nucleophilic Substitution” J Nucl Med. 1986;27:235–238) | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 5. 18ffdg.wordpress.com [18ffdg.wordpress.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 8. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 10. catalogimages.wiley.com [catalogimages.wiley.com]

- 11. Synthesis of {sup 18}F-fluorodeoxyglucose (FDG) using base hydrolysis (Journal Article) | ETDEWEB [osti.gov]

- 12. Option for increased yield of the 18F-FDG synthesis process | Trifonova | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]

Application Note: A Step-by-Step Guide to the Electrophilic Fluorination of 3,4,6-tri-O-acetyl-D-glucal using Selectfluor™

An Application Guide for the Synthesis of 2-Deoxy-2-Fluoro-D-Glucose Derivatives

Abstract

The introduction of fluorine into carbohydrate scaffolds is a cornerstone of modern medicinal chemistry and drug development, enhancing metabolic stability and modulating biological activity.[1] 2-Deoxy-2-fluoro-D-glucose (2-FDG) and its derivatives are of paramount importance, most notably as PET imaging agents ([¹⁸F]FDG) and as probes for studying carbohydrate-processing enzymes.[2][3] This guide provides a detailed protocol for the synthesis of 2-deoxy-2-fluoro-D-glucose and -mannose derivatives via the electrophilic fluorination of the readily available starting material, 3,4,6-tri-O-acetyl-D-glucal. We will delve into the underlying reaction mechanism, provide step-by-step experimental procedures, and discuss critical aspects of product purification and characterization, offering researchers a comprehensive and practical resource.

Introduction: The Significance of 2-Deoxy-2-Fluoro Sugars

Fluorinated carbohydrates are powerful tools in glycobiology and therapeutic development. The strategic replacement of a hydroxyl group with a fluorine atom can lead to compounds that act as inhibitors or mechanistic probes for glycosidases and glycosyltransferases.[2] The synthesis of these molecules, however, can be challenging. Traditional methods have often relied on hazardous reagents or multi-step procedures with poor yields.[4]

The advent of electrophilic fluorinating agents, particularly 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™, has revolutionized this field.[4] This reagent provides a mild, safe, and efficient route for the direct fluorination of glycals. The reaction of Selectfluor™ with 3,4,6-tri-O-acetyl-D-glucal allows for a one-pot synthesis that introduces a fluorine atom at the C-2 position with simultaneous functionalization at the anomeric (C-1) center, providing a versatile entry point to a wide array of 2-deoxy-2-fluoro glycosides and their precursors.[4][5]

Mechanism and Stereochemical Rationale

The reaction proceeds via an electrophilic fluorination-nucleophilic addition pathway.[6] Understanding the mechanism is crucial for predicting and controlling the reaction's outcome.

Causality of the Mechanism:

-

Electrophilic Attack: The electron-rich double bond of the glycal (3,4,6-tri-O-acetyl-D-glucal) acts as a nucleophile, attacking the electrophilic fluorine atom of the Selectfluor™ reagent.[5]

-

Intermediate Formation: This attack occurs in a syn-addition manner, meaning the fluorine and the TEDA (triethylenediamine) moiety of the reagent add to the same face of the glycal double bond.[5][6] This forms a key α-fluorinated oxocarbenium-ion-like intermediate.

-

Nucleophilic Trapping: A nucleophile present in the reaction mixture then attacks the anomeric center (C-1). This nucleophile can be water, an alcohol, or even the counter-ion of the Selectfluor™ reagent itself.[7]

-

Stereochemical Outcome: With 3,4,6-tri-O-acetyl-D-glucal, the attack of Selectfluor™ can occur from either the α- or β-face of the glycal ring. Subsequent nucleophilic attack at the anomeric center leads to a mixture of stereoisomers. The reaction typically yields a mixture of 2-deoxy-2-fluoro-D-gluco (equatorial fluorine at C-2) and 2-deoxy-2-fluoro-D-manno (axial fluorine at C-2) derivatives. For triacetylglucal, this ratio often favors the manno isomer, typically around 40:60 (gluco:manno).[5]

Caption: Reaction mechanism of electrophilic fluorination.

Materials and Equipment

| Reagents & Chemicals | Equipment |

| 3,4,6-tri-O-acetyl-D-glucal | Round-bottom flasks |

| Selectfluor™ (F-TEDA-BF₄) | Magnetic stirrer and stir bars |

| Acetonitrile (MeCN), anhydrous | Argon or Nitrogen gas supply |

| Deionized Water (for Protocol A) | Syringes and needles |

| Benzyl Alcohol (for Protocol B) | Thin Layer Chromatography (TLC) plates |

| 4Å Molecular Sieves (powdered) | UV lamp for TLC visualization |

| Ethyl Acetate (EtOAc), analytical grade | Silica gel for column chromatography |

| Hexane, analytical grade | Rotary evaporator |

| Dichloromethane (DCM) | High-resolution NMR spectrometer |

| Sodium Bicarbonate (NaHCO₃), saturated solution | Standard laboratory glassware |

| Brine (saturated NaCl solution) | |

| Anhydrous Magnesium Sulfate (MgSO₄) |

Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Detailed Experimental Protocols

The following protocols are self-validating systems designed for reproducibility. Success is monitored at each stage by TLC analysis.

Caption: General experimental workflow for fluorination.